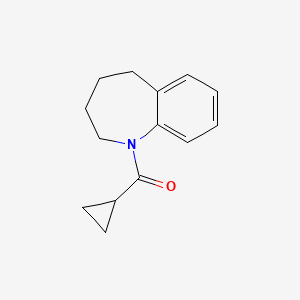
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a thiazole-based aniline derivative that has shown promising results in scientific research studies.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications in various fields of science. In the field of pharmaceuticals, this compound has been shown to have potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has shown potential as an antibacterial and antifungal agent.
In the field of agrochemicals, 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential as a herbicide. Studies have shown that this compound can inhibit the growth of various weeds, making it a potential candidate for use in herbicides.
In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of various materials. Studies have shown that this compound can be used to synthesize various thiazole-based materials with potential applications in optoelectronics, catalysis, and sensing.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including DNA, enzymes, and proteins. This interaction can lead to the inhibition of cell growth and proliferation, making this compound a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for use in pharmaceuticals and agrochemicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its potential as a building block for the synthesis of various materials. This compound can be easily synthesized and purified, making it a convenient candidate for use in materials science.
One limitation of using this compound in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline. One direction is the further study of its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment.
Another future direction is the study of its potential as a herbicide. This compound has shown potential as a weed inhibitor, and further research is needed to determine its effectiveness in field trials.
Finally, the study of the synthesis and properties of thiazole-based materials using 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline as a building block is an area of interest for materials science. Further research is needed to determine the potential applications of these materials in various fields, including optoelectronics, catalysis, and sensing.
In conclusion, 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline is a thiazole-based aniline derivative that has shown promising results in scientific research studies. This compound has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to determine its full potential in these fields.
Synthesemethoden
The synthesis of 3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline involves the reaction of 3-fluoro-4-methoxyaniline with thiazole-5-carboxaldehyde in the presence of a base. This reaction leads to the formation of the desired product, which can be purified by various methods such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-15-11-3-2-8(4-10(11)12)14-6-9-5-13-7-16-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAJSDNGLPSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CN=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)


